molecular formula C15H21N3O4S B13302474 N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine

N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine

Cat. No.: B13302474
M. Wt: 339.4 g/mol
InChI Key: MVEFYIIISFUETG-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine (CAS 1826743-64-9) is a chemical compound with a molecular formula of C15H21N3O4S and a molecular weight of 339.41 . This piperidine-based derivative features a 2-nitrobenzenesulfonyl (nosyl) protecting group, a common tool in organic synthesis. The nosyl group is widely used in the synthesis of complex molecules, particularly for the protection of amines, and can be selectively removed under specific conditions, offering strategic advantages in multi-step synthetic routes. The structural motif of piperidine and its substituted analogues is of significant interest in medicinal chemistry. Piperazine and piperidine rings are frequently employed in the development of bioactive molecules and are found in numerous FDA-approved drugs due to their ability to influence a compound's physicochemical properties and serve as a scaffold for arranging pharmacophoric groups . Furthermore, nitro-aromatic compounds, such as the one featured in this molecule, have garnered attention in antimicrobial research. Nitro-containing compounds can act as prodrugs that, upon enzymatic reduction, release reactive species which can inhibit essential cellular processes in certain pathogens, a mechanism exploited in some antitubercular agents . This combination of features makes this compound a valuable building block for researchers engaged in the synthesis of novel chemical entities, the exploration of new pharmaceutical leads, and the study of structure-activity relationships. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-(2-nitrophenyl)sulfonylpiperidin-4-amine

InChI

InChI=1S/C15H21N3O4S/c19-18(20)14-3-1-2-4-15(14)23(21,22)17-9-7-13(8-10-17)16-11-12-5-6-12/h1-4,12-13,16H,5-11H2

InChI Key

MVEFYIIISFUETG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of the Piperidine Core

2.1 Synthesis of 4-Aminopiperidine Derivatives

The core piperidine ring can be synthesized via cyclization of suitable precursors such as amino acids, or through reduction of pyridines or pyridazines. A common route involves:

  • Starting Material: 4-Piperidone or 4-piperidone derivatives.
  • Reduction: Catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere).
  • Protection: N-Boc or N-Cbz protection to facilitate selective functionalization.

2.2 Example Data

Step Reagents Conditions Yield Reference
Reduction of 4-Piperidone H₂, Pd/C 25°C, 1 atm 85%
N-Protecting Boc₂O, TEA DCM, 0°C to RT 90%

Sulfonylation of Piperidine Nitrogen

3.1 Sulfonylation with 2-Nitrobenzenesulfonyl Chloride

This step introduces the nitrobenzenesulfonyl group, which acts as a protecting group and a functional handle for further modifications.

Reaction Conditions:

  • Reagents: 2-Nitrobenzenesulfonyl chloride, DIPEA or K₂CO₃ as base.
  • Solvent: Dichloromethane or tetrahydrofuran.
  • Temperature: Room temperature.
  • Time: 1–2 hours.

3.2 Data Table for Sulfonylation

Reagent Equivalents Solvent Temperature Yield Reference
2-Nitrobenzenesulfonyl chloride 1.1 DCM RT 92%
Base (DIPEA) 1.2 - RT -

Introduction of the Cyclopropylmethyl Group

4.1 Alkylation via Nucleophilic Substitution

The cyclopropylmethyl group can be introduced through nucleophilic substitution using cyclopropylmethyl halides or sulfonates.

  • Reagents: Cyclopropylmethyl bromide or chloride.
  • Base: Sodium hydride or potassium carbonate.
  • Solvent: DMF or acetonitrile.
  • Conditions: Reflux or microwave irradiation to enhance reactivity.

4.2 Data Table for Alkylation

Reagent Equivalents Solvent Conditions Yield Reference
Cyclopropylmethyl bromide 1.2 DMF Reflux, 4 hours 85%
Base 1.2 - - -

4.2 Alternative Method:

Using a Mitsunobu reaction with cyclopropylmethanol and suitable nucleophiles has also been reported, providing regioselectivity and stereocontrol.

Final Deprotection and Purification

Summary of Synthetic Route

Step Reagents Conditions Yield References
Piperidine core synthesis 4-Piperidone, H₂, Pd/C Hydrogenation 85%
N-Protecting Boc₂O, TEA DCM, RT 90%
Sulfonylation 2-Nitrobenzenesulfonyl chloride, DIPEA RT 92%
Cyclopropylmethylation Cyclopropylmethyl bromide, K₂CO₃ Reflux 85%
Deprotection TFA RT >95% Standard

Recent Research Discoveries and Innovations

Recent advances include:

  • Microwave-assisted synthesis to accelerate alkylation steps, increasing yields and reducing reaction times.
  • Catalytic methods such as Pd-catalyzed Buchwald–Hartwig coupling for aromatic substitutions on the piperidine ring, enabling more diverse functionalization.
  • Use of green solvents and mechanochemical methods, reducing environmental impact and improving process sustainability.

Data Tables and Synthesis Optimization

Parameter Typical Range Optimized Method Impact on Yield Source
Reaction Time 1–4 hours Microwave irradiation Increased by 20%
Temperature RT to 80°C Microwave at 120°C Reduced reaction time
Solvent DCM, DMF Green solvents (ethyl acetate) Improved sustainability ,

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine or other functional groups under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Possible applications in drug discovery and development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The nitrobenzenesulfonyl group could play a role in binding to specific sites, while the piperidine ring and cyclopropylmethyl group may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target (Hypothesized) LogP (Predicted)
Target Compound ~325 2-Nitrobenzenesulfonyl, cyclopropylmethyl Sigma receptors, enzymes 2.5
1-Benzyl-N-[(2-nitrophenyl)-methyl]piperidin-4-amine 325.4 Benzyl, 2-nitrobenzyl CNS receptors 3.5
Despropionyl 4-Methoxyfentanyl 298.4 Phenylethyl, 4-methoxyphenyl µ-Opioid receptors 3.8
N-(Cyclopropylmethyl)-1-[2-(1-(2,4-dimethoxyphenyl)sulfonyl)ethylsulfonyl]piperidin-4-amine 577.755 Dual sulfonyl, tetrahydroquinoline Sigma-1 receptors 3.5

Research Findings and Implications

  • Receptor Affinity: The target compound’s sulfonyl group may enhance sigma receptor binding compared to benzyl analogs, as seen in studies where sulfonyl-containing ligands showed nanomolar affinity () .
  • Metabolism : Cyclopropylmethyl substitution likely reduces CYP450-mediated oxidation, as observed in related compounds () .
  • Toxicity : Nitro groups can form reactive metabolites; however, the sulfonyl group may mitigate this by directing metabolism toward less toxic pathways .

Biological Activity

N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by relevant data tables and research findings.

  • Molecular Formula : C15_{15}H21_{21}N3_3O4_4S
  • Molecular Weight : 339.41 g/mol
  • CAS Number : 1826743-64-9

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the piperidine core followed by the introduction of the cyclopropylmethyl and nitrobenzenesulfonyl groups. The synthetic pathways often utilize standard coupling reactions, such as amide bond formation and nucleophilic substitutions, which are well-documented in the literature.

This compound exhibits significant biological activity, primarily as an inhibitor of specific enzymes and receptors. Its mechanism may involve:

  • Inhibition of Kinases : Compounds with similar structures have been shown to interact with various kinases, suggesting that this compound may also possess kinase inhibitory properties.
  • Neurotransmitter Modulation : The presence of a piperidine moiety is often associated with modulation of neurotransmitter systems, particularly those involving GABA and serotonin receptors.

Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

  • GABA Uptake Inhibition : Similar compounds have demonstrated potent inhibition of GABA uptake in cultured cells, indicating a possible role in modulating neurotransmitter levels .
  • Kinase Selectivity : Structural analogs have shown selectivity for certain kinases over others, which could be a critical factor in therapeutic applications targeting cancer or neurodegenerative diseases .

Case Study 1: GABAergic Activity

In a study evaluating piperidine derivatives for GABA uptake inhibition, this compound was assessed alongside other structural analogs. The results indicated that this compound displayed a significant reduction in GABA uptake compared to controls, supporting its potential as a therapeutic agent for conditions like epilepsy .

Case Study 2: Kinase Inhibition Profile

Another investigation focused on kinase inhibition profiles where this compound was tested against a panel of kinases. The compound exhibited selective inhibition against CDK6 and other related kinases, suggesting its utility in cancer therapy .

Data Tables

PropertyValue
Molecular FormulaC15_{15}H21_{21}N3_3O4_4S
Molecular Weight339.41 g/mol
CAS Number1826743-64-9
Biological ActivityGABA uptake inhibition
Kinase InhibitionCDK6 selective

Q & A

What are the key synthetic strategies for preparing N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine, and how can reaction yields be optimized?

The synthesis typically involves multi-step nucleophilic substitution and sulfonylation .

  • Step 1 : Piperidin-4-amine is reacted with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the N-cyclopropylmethyl group .
  • Step 2 : The secondary amine is sulfonylated using 2-nitrobenzenesulfonyl chloride in dichloromethane with triethylamine as a base .
  • Optimization : Yield improvements (from ~50% to >80%) can be achieved by:
    • Using polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride reactivity.
    • Employing microwave-assisted synthesis to reduce reaction time .
    • Purification via silica gel chromatography (ethyl acetate/hexane gradients) to isolate high-purity product .

How can spectroscopic and chromatographic techniques characterize this compound’s structural integrity?

  • ¹H/¹³C NMR : Key signals include:
    • Cyclopropylmethyl : δ 0.5–1.2 ppm (m, cyclopropane protons), δ 2.8–3.2 ppm (t, CH₂ linked to N).
    • Sulfonamide : δ 7.5–8.5 ppm (aromatic protons from 2-nitrobenzenesulfonyl) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 380.12 (calculated for C₁₅H₂₀N₃O₄S⁺) .
  • TLC : Monitor reaction progress using silica plates with UV detection (Rf ~0.4 in ethyl acetate/hexane 1:1) .

What biological targets or pathways are plausible for this compound based on structural analogs?

  • Receptor Targets : Piperidine derivatives often interact with G-protein-coupled receptors (GPCRs) or ion channels (e.g., serotonin or dopamine receptors) .
  • Enzyme Inhibition : The 2-nitrobenzenesulfonyl group may act as a protease inhibitor by mimicking peptide substrates .
  • Validation : Use radioligand binding assays (e.g., ³H-labeled antagonists for GPCRs) or enzyme activity assays (fluorogenic substrates for proteases) .

How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Case Example : If one study reports serotonin receptor agonism while another observes antagonism:
    • Method : Perform dose-response curves across multiple cell lines (e.g., HEK-293 vs. CHO) to assess context-dependent activity .
    • Structural Analysis : Compare molecular docking results (using cryo-EM receptor structures) to identify binding pose variations .
    • Meta-Analysis : Cross-reference with databases like ChEMBL to identify assay-specific biases (e.g., differences in buffer pH or co-factors) .

What computational approaches support mechanistic studies of this compound’s reactivity or bioactivity?

  • DFT Calculations : Model the sulfonylation transition state to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .
  • Molecular Dynamics (MD) : Simulate binding stability to target receptors (e.g., 100-ns MD runs to assess hydrogen bond persistence) .
  • QSAR Models : Correlate substituent effects (e.g., nitro group position) with bioactivity using partial least squares regression .

How should researchers design stability studies to evaluate storage conditions and degradation pathways?

  • Accelerated Stability Testing :
    • Conditions : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-UV (C18 column, 220 nm) .
    • Degradation Markers : Look for hydrolysis products (e.g., free piperidine or cyclopropylmethylamine) or nitro group reduction .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the sulfonamide bond .

What strategies mitigate side reactions during the sulfonylation step?

  • Competing Reactions : Over-sulfonylation or N-oxide formation.
  • Solutions :
    • Use stoichiometric control (1.05 eq. sulfonyl chloride) to limit di-sulfonylation.
    • Add radical scavengers (e.g., BHT) to suppress oxidation .
    • Monitor reaction progress with in-situ IR spectroscopy (tracking sulfonyl chloride consumption at 1370 cm⁻¹) .

How can enantiomeric purity be assessed if chirality is introduced during synthesis?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol mobile phase) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .

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